3-Bromo-5-phenylpyridine
Overview
Description
3-Bromo-5-phenylpyridine: is an organic compound with the molecular formula C11H8BrN . It is a white to pale yellow crystalline powder that is soluble in organic solvents such as hydrochloric acid, ethanol, acetone, and ethyl acetate, but insoluble in water . This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-phenylpyridine can be synthesized through several methods. One common method involves the reaction of 4-carboxypyridine with brominated sulfoxide. Initially, 4-carboxypyridine reacts with sulfoxide under basic conditions to form acylsulfuric acid, which then reacts with bromine to yield the target product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-phenylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
3-Bromo-5-phenylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. These interactions can modulate various biological processes, making the compound useful in medicinal chemistry and drug development .
Comparison with Similar Compounds
- 5-Bromo-3-phenylpyridine
- 2-Bromo-5-phenylpyridine
- 4-Bromo-5-phenylpyridine
Comparison: 3-Bromo-5-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCQJXPOCRXHNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376559 | |
Record name | 3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142137-17-5 | |
Record name | 3-bromo-5-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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